N-(3-CHLORO-2-METHYLPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE
Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE is an organic compound that features a unique combination of a phosphine imide group and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE typically involves the reaction of triphenylphosphine with an appropriate chlorinated aromatic amine. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction may require heating to facilitate the formation of the imide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the chlorinated aromatic amine and triphenylphosphine.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The imide group can be reduced to form amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-(3-CHLORO-2-METHYLPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of imides and phosphine derivatives.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE involves its interaction with various molecular targets. The phosphine imide group can act as a nucleophile, participating in substitution reactions. The chlorinated aromatic ring can also undergo electrophilic aromatic substitution, allowing for further functionalization. These interactions can affect various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine imide: Lacks the chlorinated aromatic ring, making it less reactive in certain substitution reactions.
N-(3-chloro-2-methylphenyl)amine: Lacks the phosphine imide group, limiting its applications in phosphine chemistry.
N-(3-chloro-2-methylphenyl)-P,P,P-triphenylphosphine oxide: An oxidized form of the compound, with different reactivity and applications.
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-111-TRIPHENYL-LAMBDA5-PHOSPHANIMINE is unique due to the combination of the phosphine imide group and the chlorinated aromatic ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
(3-chloro-2-methylphenyl)imino-triphenyl-λ5-phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClNP/c1-20-24(26)18-11-19-25(20)27-28(21-12-5-2-6-13-21,22-14-7-3-8-15-22)23-16-9-4-10-17-23/h2-19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPADYLYHCNMDOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClNP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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